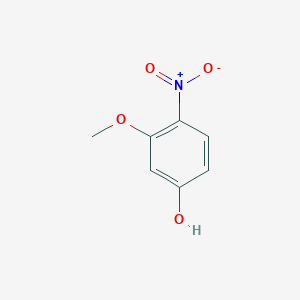

3-Methoxy-4-nitrophenol

説明

Contextualization within Nitrophenol Chemistry Research

Nitrophenols are a class of organic compounds that feature both a hydroxyl (-OH) and a nitro (-NO₂) group attached to a benzene (B151609) ring. The 4-nitrophenol (B140041) framework, in particular, is characterized by a biased electron density within the ring and an acidic hydroxyl group, a result of the electron-donating nature of the hydroxyl group and the electron-withdrawing nature of the nitro group. beilstein-journals.org This electronic arrangement makes them significant in various chemical reactions and applications. beilstein-journals.orgnih.gov

The synthesis of specific nitrophenol isomers, such as 3-Methoxy-4-nitrophenol, presents unique challenges. The nitration of phenols can often be unselective, leading to a mixture of products, including dinitro compounds and oxidized byproducts, due to the high reactivity of the phenol (B47542) ring. semanticscholar.org Consequently, developing methods for regioselective mono-nitration under mild conditions is a significant area of research. semanticscholar.org The presence of a methoxy (B1213986) group (-OCH₃) at the 3-position, as in this compound, further influences the reactivity and electronic properties of the molecule, making it a specific target for synthetic and mechanistic studies. smolecule.com

Overview of Research Trajectories and Interdisciplinary Relevance

Research involving nitrophenols spans numerous scientific disciplines. These compounds are of considerable interest in environmental chemistry, toxicology, and atmospheric chemistry. nih.gov For instance, nitroaromatic compounds like nitrophenols are recognized as important organic components of brown carbon aerosols, which absorb solar radiation and have implications for the Earth's climate. acs.org Their presence in the atmosphere and waterways has prompted studies into their photochemical degradation and environmental fate. nih.govacs.org

The structural backbone of nitrophenols serves as a precursor in the synthesis of a wide range of valuable products, including dyes, pigments, and pharmaceutical intermediates. smolecule.comchemicalbook.com The unique substitution pattern of this compound, with its combination of hydroxyl, methoxy, and nitro functional groups, makes it a useful intermediate for creating more complex molecules. Research trajectories often focus on leveraging these functional groups for applications in medicinal chemistry and materials science. For example, the related 3-arylated-4-nitrophenol framework has garnered significant attention from a biological standpoint. beilstein-journals.org The study of such compounds, therefore, is not confined to pure chemistry but extends into applied fields, highlighting their interdisciplinary relevance. nih.govchemsynlab.com

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are compiled from established chemical databases and literature.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 16292-95-8 | nih.gov |

| Molecular Formula | C₇H₇NO₄ | nih.govepa.gov |

| Molecular Weight | 169.13 g/mol | nih.gov |

| Physical State | Solid at room temperature | smolecule.com |

| Canonical SMILES | COC1=C(C=CC(=C1)O)N+[O-] | nih.gov |

| InChIKey | VDQSACYMBGQMFC-UHFFFAOYSA-N | nih.gov |

Detailed Research Findings

Synthesis Methods

The synthesis of this compound can be achieved through various routes. One documented laboratory method involves the nucleophilic aromatic substitution of 4-fluoro-2-methoxy-1-nitrobenzene. In this procedure, a solution of 4-fluoro-2-methoxy-1-nitrobenzene in dimethyl sulfoxide (B87167) (DMSO) is treated with an aqueous solution of sodium hydroxide (B78521). The reaction mixture is heated to 80°C for 20 hours. After cooling, the pH is adjusted to 5 with hydrochloric acid, and the product is extracted with ethyl acetate (B1210297) to yield this compound as a light yellow solid with a reported yield of 95%. chemicalbook.com

Alternative synthetic strategies focus on the direct nitration of substituted phenols. Research has demonstrated practical approaches for the regioselective mono-nitration of phenols using reagents like copper(II) nitrate (B79036) in an acidic medium, which can offer controlled synthesis and avoid the formation of multiple isomers. semanticscholar.org Furthermore, advanced one-pot, metal-free methods have been developed for synthesizing related structures like 3-arylated-4-nitrophenols. These methods may involve a Diels-Alder reaction of β-nitrostyrenes with Danishefsky's diene, followed by hydrolysis and aromatization to create the substituted nitrophenol framework. beilstein-journals.orgd-nb.infonih.gov

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecule's atomic arrangement.

| Spectrum Type | Solvent | Chemical Shifts (δ in ppm) and Coupling Constants (J in Hz) | Source |

| ¹H NMR | CDCl₃ | 11.05 (s, 1H, OH), 8.03 (d, J=2.4 Hz, 1H, Ar-H), 6.55 (d, J=2.8 Hz, 1H, Ar-H), 6.53 (d, J=5.6 Hz, 1H, Ar-H), 3.9 (s, 3H, OCH₃) | semanticscholar.org |

| ¹³C NMR | CDCl₃ | 167.1, 158.0, 127.8, 126.9, 109.4 | semanticscholar.org |

Structure

3D Structure

特性

IUPAC Name |

3-methoxy-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQSACYMBGQMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512557 | |

| Record name | 3-Methoxy-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16292-95-8 | |

| Record name | 3-Methoxy-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16292-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Mechanistic Investigations

Novel Synthetic Pathways for 3-Methoxy-4-nitrophenol

The preparation of this compound is approached through various innovative methods, including developments in traditional nitration, the application of nucleophilic substitution, and sophisticated one-pot syntheses.

The direct nitration of substituted phenols, such as 3-methoxyphenol (B1666288), remains a fundamental approach to synthesizing nitrophenols. This electrophilic aromatic substitution is heavily influenced by the directing effects of the substituents on the benzene (B151609) ring. google.com In 3-methoxyphenol, both the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are electron-donating and ortho-, para-directing. researchgate.net The position para to the strongly activating hydroxyl group is also ortho to the methoxy group, making the C4 position a highly favorable site for nitration, leading to the formation of this compound.

Conversely, studies on the regioselective nitration of 3-methoxyphenol using cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) have shown that under specific conditions, nitration can occur exclusively at the sterically hindered C-2 position, yielding 3-methoxy-2-nitrophenol. arkat-usa.org This anomalous result is attributed to the powerful mesomeric effect of the methoxy group activating the hindered site. arkat-usa.org Traditional methods using a mixture of nitric acid and sulfuric acid are more commonly employed to achieve nitration at the C4 position. smolecule.com

Nucleophilic aromatic substitution (SNAr) presents an alternative and often highly efficient route. This method involves a precursor molecule where a good leaving group on the aromatic ring is displaced by a nucleophile. researchgate.netmasterorganicchemistry.com For the synthesis of this compound, this typically involves a starting material like a halo-nitroanisole, where a halide is substituted by a hydroxyl group. The presence of the electron-withdrawing nitro group is critical as it activates the ring toward nucleophilic attack, particularly when positioned ortho or para to the leaving group. masterorganicchemistry.com

A modern, metal-free, one-pot strategy for synthesizing 3-arylated-4-nitrophenols has been developed, which can be adapted for this compound. beilstein-journals.orgnih.gov This pathway utilizes a Diels-Alder reaction between a β-nitrostyrene and Danishefsky's diene. beilstein-journals.orgbeilstein-archives.org The reaction initially forms polyfunctionalized cyclohexenes, which are then hydrolyzed to the corresponding cyclohexanones. beilstein-journals.org Subsequent aromatization of the cyclohexanone (B45756) intermediate, often achieved by heating with a catalytic amount of iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO), yields the final 3-substituted-4-nitrophenol product. beilstein-journals.orgnih.gov This approach is notable for its construction of the substituted phenol (B47542) framework in a single pot from acyclic precursors. beilstein-journals.org

A specific and highly effective example of the nucleophilic aromatic substitution approach is the synthesis from 4-Fluoro-2-methoxy-1-nitrobenzene. chemicalbook.com In this reaction, the fluorine atom serves as an excellent leaving group, activated by the para-positioned nitro group. The reaction is typically carried out by heating the substrate with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), in a polar aprotic solvent like DMSO. chemicalbook.com This method has been reported to produce this compound in very high yield. chemicalbook.com

Table 1: Comparison of Synthetic Pathways for this compound

| Synthetic Pathway | Starting Material(s) | Key Reagents | Reported Yield | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 4-Fluoro-2-methoxy-1-nitrobenzene | NaOH, DMSO | 95% | chemicalbook.com |

| Diels-Alder / Aromatization | β-Nitrostyrene, Danishefsky's diene | Toluene, Water, Iodine, DMSO | Not specified for methoxy variant | beilstein-journals.org |

Reaction Mechanisms in Synthetic Routes

The mechanisms governing the synthesis of this compound are distinct for each pathway.

Electrophilic Aromatic Substitution (Nitration): The nitration of 3-methoxyphenol proceeds via the standard mechanism for electrophilic aromatic substitution. The nitronium ion (NO2+), generated from nitric acid and a strong acid catalyst like sulfuric acid, acts as the electrophile. It attacks the electron-rich benzene ring, which is activated by the -OH and -OCH3 groups, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base (like HSO4- or H2O) then removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product. google.com

Nucleophilic Aromatic Substitution (SNAr): This pathway involves a two-step addition-elimination mechanism. A nucleophile (e.g., OH-) attacks the carbon atom bearing the leaving group (e.g., fluorine). masterorganicchemistry.com This is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate called a Meisenheimer complex. researchgate.net This complex is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing nitro group. In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored to form the final phenol product. masterorganicchemistry.com

Diels-Alder / Aromatization: This multi-step, one-pot sequence begins with a [4+2] cycloaddition (Diels-Alder reaction) between the diene (Danishefsky's diene) and the dienophile (β-nitrostyrene) to form a cyclohexene (B86901) ring. beilstein-journals.org This is followed by the hydrolysis of the enol silyl (B83357) ether part of the adduct to yield a cyclohexanone. beilstein-journals.org The final step is the oxidative aromatization of the cyclohexanone. When using iodine in DMSO, the mechanism likely involves the formation of an enol or enolate, which is then oxidized and subsequently eliminates water to generate the stable aromatic phenol ring. beilstein-journals.org

Regioselectivity and Yield Optimization in Synthesis

Controlling the regiochemistry and maximizing the yield are critical aspects of synthesizing this compound.

Nitration: Regioselectivity in the nitration of 3-methoxyphenol is a significant challenge due to the multiple activated positions (C2, C4, and C6). researchgate.net The formation of this compound requires the electrophile to add to the C4 position. This outcome is favored because this position is para to the very powerful activating -OH group and ortho to the -OCH3 group. While other isomers can form, careful control of reaction conditions such as temperature and the ratio of acids can optimize the yield of the desired C4-nitrated product.

Nucleophilic Aromatic Substitution: This method offers superior regioselectivity, as the position of substitution is predetermined by the location of the leaving group on the starting material. To synthesize this compound, one must start with a precursor like 4-fluoro-2-methoxy-1-nitrobenzene. chemicalbook.com Yield optimization focuses on reaction conditions. A high yield of 95% was achieved by using a 1N aqueous solution of NaOH in DMSO and heating the reaction at 80°C for 20 hours. chemicalbook.com The choice of a polar aprotic solvent like DMSO is crucial as it effectively solvates the cation (Na+) without strongly solvating the hydroxide nucleophile, thus enhancing its nucleophilicity.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-Methoxyphenol |

| 3-Methoxy-2-nitrophenol |

| 4-Fluoro-2-methoxy-1-nitrobenzene |

| β-Nitrostyrene |

| Danishefsky's diene |

| Sodium hydroxide |

| Dimethyl sulfoxide (DMSO) |

| Nitric acid |

| Sulfuric acid |

| Cerium(IV) ammonium nitrate |

Catalytic Methods in this compound Synthesis

The synthesis of this compound can be achieved through various synthetic routes, with catalytic methods offering advantages in terms of selectivity, efficiency, and milder reaction conditions compared to traditional nitration using mixed acids. Research into the catalytic synthesis of this specific compound often involves the regioselective nitration of its precursor, 3-methoxyphenol. Key catalytic strategies include the use of solid acid catalysts and metal salt-based systems.

Solid acid catalysts, such as modified clays (B1170129) and zeolites, have been investigated for the nitration of phenolic compounds. These materials offer a heterogeneous catalytic system, which simplifies catalyst recovery and product purification. For instance, Montmorillonite KSF clay impregnated with metal salts like bismuth nitrate has been shown to be an effective catalyst for the nitration of various phenols. In a study on the nitration of phenolic compounds using Bi(NO₃)₃/KSF as a catalyst with 65% nitric acid, resorcinol, a related dihydroxylated phenol, was nitrated in ether solvents with yields exceeding 60%. google.com While specific data for 3-methoxyphenol was not provided, the study demonstrated the catalyst's effectiveness for activated phenols. google.com

Another approach involves the use of metal salts impregnated on more complex supports. A study on the nitration of various phenolic compounds catalyzed by CuCl₂ impregnated Yb-Mo-Montmorillonite KSF demonstrated good yields under mild conditions. arkat-usa.org For 4-methoxyphenol (B1676288), a structurally similar compound to 3-methoxyphenol, this catalytic system yielded a mixture of mono- and di-nitrated products. The reusability of this heterogeneous catalyst was also demonstrated, with the catalyst maintaining its activity over five cycles. arkat-usa.org

The following table summarizes the findings for the catalytic nitration of 4-methoxyphenol using CuCl₂ impregnated Yb-Mo-HKSF, which provides insight into the potential application of this system for the synthesis of this compound.

Table 1: Catalytic Nitration of 4-Methoxyphenol

| Nitrating Agent | Catalyst | Solvent | Time (h) | Products | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1.2 equiv. 60% HNO₃ | CuCl₂ impregnated Yb-Mo-HKSF | THF | 4 | 4-methoxy-2-nitrophenol | 60 | arkat-usa.org |

| 1.2 equiv. 60% HNO₃ | CuCl₂ impregnated Yb-Mo-HKSF | THF | 4 | 4-methoxy-2,6-dinitrophenol | 29 | arkat-usa.org |

| 2.0 equiv. 60% HNO₃ | CuCl₂ impregnated Yb-Mo-HKSF | THF | 1 | 4-methoxy-2-nitrophenol | 3 | arkat-usa.org |

| 2.0 equiv. 60% HNO₃ | CuCl₂ impregnated Yb-Mo-HKSF | THF | 1 | 4-methoxy-2,6-dinitrophenol | 61 | arkat-usa.org |

Phase-transfer catalysis has also been explored for reactions involving phenols, which can enhance reaction rates in biphasic systems. For instance, tetrabutylammonium (B224687) bromide (TBAB) has been found to be an effective phase-transfer catalyst for the nitration of phenol and substituted phenols using dilute nitric acid. mdpi.com While specific yields for this compound are not detailed, the general applicability of this method to substituted phenols suggests its potential relevance. mdpi.com A patent also describes the use of phase-transfer co-catalysts like tetraalkylammonium halides in the nitration of phenolic compounds. google.comgoogle.com

A highly efficient, though not strictly catalytic in the traditional sense, synthesis of this compound involves the nucleophilic aromatic substitution of 4-fluoro-2-methoxy-1-nitrobenzene. In this method, a solution of 4-fluoro-2-methoxy-1-nitrobenzene in DMSO is treated with an aqueous sodium hydroxide solution at 80°C for 20 hours. This reaction proceeds to give this compound in a high yield of 95% after workup. chemicalbook.com

The successful synthesis of this compound has been confirmed through spectroscopic analysis. The ¹H NMR spectrum shows characteristic peaks at 11.05 ppm (s, 1H, OH), 8.03 ppm (d, J=2.4 Hz, 1H, Ar-H), 6.55 ppm (d, J=2.8 Hz, 1H, Ar-H), 6.53 ppm (d, J=5.6 Hz, 1H, Ar-H), and 3.9 ppm (s, 3H, OCH₃). The ¹³C NMR spectrum exhibits signals at 167.1, 158.0, 127.8, 126.9, 109.4, 101.5, and 56.1 ppm. semanticscholar.org

Mechanistically, the catalytic nitration of phenols is believed to proceed via the formation of a nitronium ion (NO₂⁺) or a related electrophilic species, which then attacks the electron-rich aromatic ring. The regioselectivity of the reaction is governed by the directing effects of the hydroxyl and methoxy groups, as well as the specific nature of the catalyst and reaction conditions.

Chemical Reactivity and Transformation Mechanisms

Electrophilic Aromatic Substitution Reactions

The reactivity of the benzene (B151609) ring in 3-Methoxy-4-nitrophenol towards electrophilic aromatic substitution is governed by the competing electronic effects of its two substituents: the methoxy (B1213986) (-OCH₃) group and the nitro (-NO₂) group. The methoxy group is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the nitro group is a powerful deactivating, meta-directing group because it strongly withdraws electron density from the ring.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAAr) reactions are facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. In this compound, the nitro group serves as a potent activating group for this type of reaction. While the methoxy group is generally electron-donating, its presence can influence the regioselectivity of nucleophilic attack. smolecule.com

The electron-withdrawing nitro group makes the carbon atom to which it is attached (position 4) and the positions ortho and para to it susceptible to attack by strong nucleophiles. Research on related nitrophenyl ethers demonstrates that nucleophilic attack can lead to the displacement of substituents on the ring. semanticscholar.org For this compound, a strong nucleophile could potentially displace the methoxy group at position 3, although displacement of the nitro group itself can also occur under certain conditions. smolecule.com A documented synthesis of this compound involves the nucleophilic aromatic substitution of 4-fluoro-2-methoxy-1-nitrobenzene with sodium hydroxide (B78521), where the fluoride (B91410) is displaced by a hydroxyl group. chemicalbook.com

| Reaction Type | Reagent | Conditions | Product | Yield | Reference |

| Nucleophilic Substitution | Sodium Hydroxide (NaOH) in water | DMSO, 80°C, 20 h | This compound | 95% | chemicalbook.com |

Reduction Chemistry of the Nitro Group

The nitro group of this compound is readily susceptible to reduction, a common and versatile transformation for nitroaromatic compounds. This reaction converts the electron-withdrawing nitro group into a strongly electron-donating amino group (-NH₂). smolecule.com A variety of reducing agents can accomplish this transformation, offering different levels of selectivity and compatibility with other functional groups.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel.

Metal/Acid Systems: Employing metals like iron, tin, or zinc in an acidic medium (e.g., hydrochloric acid).

Metal Hydrides: Reagents like sodium borohydride (B1222165) (NaBH₄) can be effective, often in the presence of a catalyst. researchgate.netresearchgate.net

Other Reducing Agents: Sodium dithionite (B78146) (Na₂S₂O₄) is also a known reagent for this conversion. vjol.info.vn

The choice of reagent can be critical, especially if other reducible functional groups are present in the molecule. For instance, catalytic hydrogenation is a clean and efficient method, while metal/acid systems are robust and cost-effective.

The primary product of the reduction of the nitro group in this compound is 3-methoxy-4-aminophenol . smolecule.com This transformation is a key step in the synthesis of various more complex molecules, as the resulting aminophenol derivative has a different reactivity profile and is a valuable intermediate. vjol.info.vnmdpi.com The amino group, being a strong activator, significantly enhances the reactivity of the aromatic ring towards electrophilic substitution.

Studies on similar compounds, such as the reduction of 3-nitro-4-methoxy-acetylaniline using copper nanoparticles and NaBH₄, demonstrate the high efficiency and selectivity achievable in converting the nitro group to an amino group, yielding the corresponding amino derivative with nearly 100% conversion. researchgate.net

| Starting Material | Reducing Agent/Catalyst | Solvent | Product | Reference |

| 3-nitro-4-methoxy-acetylaniline | Cu nanoparticles / NaBH₄ | Water | 3-amino-4-methoxy-acetylaniline | researchgate.net |

| o-nitrophenol derivatives | Na₂S₂O₄ | Ethanol | o-aminophenol derivatives | vjol.info.vn |

Esterification and Etherification Reactions of the Hydroxyl Group

The phenolic hydroxyl (-OH) group of this compound can participate in standard esterification and etherification reactions.

Esterification: The hydroxyl group can react with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. smolecule.com This reaction is typically catalyzed by an acid. For example, reacting this compound with an acyl chloride in the presence of a base would yield a 3-methoxy-4-nitrophenyl ester. These ester derivatives are often used in various synthetic applications. Research on related compounds, such as the reaction of 4-nitrophenol (B140041) with fluorobenzoic acid using EDC·HCl as a coupling agent, illustrates a common method for synthesizing nitrophenyl esters. rsc.org

Etherification: The phenolic proton is acidic and can be removed by a base (like potassium carbonate or sodium hydroxide) to form a phenoxide ion. This nucleophilic phenoxide can then react with an alkyl halide (e.g., ethyl bromide) in a Williamson ether synthesis to form an ether. vulcanchem.comresearchgate.net For instance, the reaction of this compound with 4-nitrobenzyl bromide in the presence of potassium carbonate yields N-((3-Methoxy-4-((4-nitrobenzyl)oxy)phenyl). vulcanchem.com

| Reaction Type | Reagents | Conditions | Product Class | Reference |

| Etherification | 4-nitrobenzyl bromide, K₂CO₃ | - | Nitrobenzyloxy derivative | vulcanchem.com |

| Esterification | Carboxylic acids / Acyl chlorides | Acid or Base Catalyst | Phenyl esters | smolecule.com |

Oxidative Transformations and Reaction Products

The oxidation of this compound can occur at several sites. The phenolic hydroxyl group is susceptible to oxidation, potentially forming quinone-like structures, especially with strong oxidizing agents. Additionally, the methoxy group can undergo oxidative demethylation to yield a hydroxyl group. Research on the enzyme-catalyzed oxidation of 4-methoxy-substituted benzene derivatives has shown that the methoxy group can be converted to a hydroxyl group. uq.edu.au For example, the S244D mutant of the CYP199A4 enzyme has been shown to have high activity in the oxidation of 4-methoxynitrobenzene to 4-nitrophenol. uq.edu.au

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). nm.gov While AOPs are used to degrade nitrophenolic compounds, the specific case of this compound is particularly noteworthy as it has been identified as a transformation product (TP) during the AOP treatment of other pollutants. nih.govresearchgate.net

In a study investigating the degradation of the insecticide fenitrothion (B1672510), its major degradation product, 3-methyl-4-nitrophenol (B363926) (3M4NP), was subjected to various oxidation treatments. nih.govresearchgate.net When treated with an AOP involving UV light and hydrogen peroxide (UV/H₂O₂), this compound was identified as one of the mutagenic transformation products formed. nih.gov This indicates that while AOPs are powerful degradation tools, they can sometimes lead to the formation of intermediate products that may also be of environmental concern.

| Process | Original Pollutant | Identified Transformation Product | Significance | Reference |

| AOP (UV/H₂O₂) | 3-methyl-4-nitrophenol (3M4NP) | This compound | Identified as a mutagenic product | nih.gov |

Identification of Transformation Products from Oxidative Treatment

The oxidative treatment of this compound and structurally similar compounds leads to a variety of transformation products. The primary reaction pathways involve modification of the methoxy, hydroxyl, and nitro functional groups.

One significant transformation is oxidative demethylation . Studies on analogous compounds, such as 4-methoxynitrobenzene, have shown that the methoxy group can be oxidized, leading to the formation of the corresponding phenol (B47542). uq.edu.au In the case of this compound, this would result in the formation of 4-nitrocatechol (B145892) (3,4-dihydroxynitrobenzene). Enzyme-catalyzed reactions using variants of CYP199A4 have demonstrated the capacity for such regioselective oxidative demethylation on substituted benzene substrates. uq.edu.au

Oxidation can also target the phenolic group. Under the influence of strong oxidizing agents, the phenolic group can be oxidized to form quinones . For the related compound 3-methyl-4-nitrophenol, degradation by Burkholderia sp. strain SJ98 was found to proceed through the formation of methyl-1,4-benzoquinone (MBQ) and methylhydroquinone (B43894) (MHQ). nih.gov By analogy, the oxidation of this compound could yield methoxy-substituted benzoquinone and hydroquinone (B1673460) intermediates.

Furthermore, advanced oxidation processes (AOPs) involving UV/H₂O₂ can generate highly reactive hydroxyl radicals that attack the aromatic ring, leading to a complex mixture of products. nih.gov In studies of the closely related 3-methyl-4-nitrophenol, AOPs converted the parent compound into mutagenic transformation products. nih.gov While the specific products for this compound are not fully elucidated, it is suspected that similar complex reaction mixtures would arise. nih.gov

Potential Transformation Products from Oxidative Treatment

| Transformation Product | Formation Pathway / Oxidant | Reference Compound | Citation |

|---|---|---|---|

| 4-Nitrocatechol | Oxidative Demethylation | 4-Methoxynitrobenzene | uq.edu.au |

| Methoxy-p-benzoquinone | Phenolic Group Oxidation | 3-Methyl-4-nitrophenol | nih.gov |

| 3-Hydroxy-4-nitroaniline | Methoxy Group Oxidation | 3-Methoxy-4-nitroaniline (B176388) |

Degradation Kinetics and Reaction Rate Studies

The kinetics of this compound degradation are critical for predicting its environmental lifetime. Studies have focused on its reactions with key atmospheric oxidants, primarily hydroxyl (OH) and nitrate (B79036) (NO₃) radicals. While direct kinetic data for this compound is limited, valuable insights can be drawn from structurally related compounds.

The reactions of nitrophenols with OH radicals are typically fast. For instance, the second-order rate constant for the reaction of 2-methoxy-5-nitrophenol (B41512) (nitroguaiacol) with OH radicals in the aqueous phase at pH 7 and 298 K was determined to be 5.2 x 10⁹ M⁻¹ s⁻¹. acs.org This rapid reaction rate corresponds to an aqueous lifetime on the order of hours, highlighting the importance of OH radicals in its degradation. acs.org

Reactions with the nitrate radical (NO₃), a key nighttime atmospheric oxidant, are also significant. Laser photolysis/long-path laser absorption techniques have been used to measure the reactivity of NO₃ radicals with various aromatic compounds in aqueous solution. rsc.org For example, the rate coefficient for the reaction with 4-nitrophenol at 298 K is (7.1 ± 0.4) x 10⁷ M⁻¹ s⁻¹, while the more electron-rich 4-methoxyphenol (B1676288) reacts much faster, with a rate constant of (2.5 ± 0.4) x 10⁹ M⁻¹ s⁻¹. rsc.orgresearchgate.net The presence of both the deactivating nitro group and the activating methoxy group on this compound suggests its reaction rate would fall between these values.

In addition to radical-driven chemistry, enzymatic degradation kinetics have been studied for similar compounds. The enzyme PnpA, from Burkholderia sp. strain SJ98, was found to catalyze the degradation of 3-methyl-4-nitrophenol with a specific activity of 3.36 U mg⁻¹. nih.gov

Reaction Rate Constants of Related Phenolic Compounds with Atmospheric Radicals (T = 298 K)

| Compound | Radical | Rate Constant (k) [M⁻¹ s⁻¹] | Citation |

|---|---|---|---|

| 4-Nitrophenol | NO₃ | (7.1 ± 0.4) x 10⁷ | rsc.org |

| 4-Methoxyphenol | NO₃ | (2.5 ± 0.4) x 10⁹ | researchgate.net |

| 4-Methoxybenzoic acid | NO₃ | (6.9 ± 3.2) x 10⁸ | rsc.org |

| 2-Methoxy-5-nitrophenol | OH | 5.2 x 10⁹ | acs.org |

| 4-Nitrocatechol | OH | 5.0 x 10⁹ | acs.org |

| 2,4-Dinitrophenol | OH | 3.7 x 10⁹ | acs.org |

Biological Interactions and Toxicological Research

Mutagenicity and Genotoxicity Studies

The potential for 3-Methoxy-4-nitrophenol to cause genetic mutations has been investigated, particularly in the context of it being a transformation product of other environmental contaminants.

Ames Assay Applications for Mutagenicity Assessment

The Ames assay, a widely used method for assessing a chemical's mutagenic potential by measuring the rate of reverse mutations in specific strains of Salmonella typhimurium, has been instrumental in studying nitrophenolic compounds. In one key study, the mutagenicity of solutions containing 3-methyl-4-nitrophenol (B363926) (3M4NP), a primary degradation product of the insecticide fenitrothion (B1672510), was evaluated after being treated with various oxidation processes. nih.govresearchgate.net While ozonation alone did not induce mutagenicity, processes such as an advanced oxidation process (AOP) involving UV light and hydrogen peroxide, as well as chlorination following ozonation, resulted in the formation of mutagenic transformation products. nih.govresearchgate.net Through analysis, this compound was identified as one of the suspected mutagens contributing to the positive results in the Ames assays for the AOP-treated solutions. nih.govresearchgate.net

Table 1: Mutagenicity of 3-methyl-4-nitrophenol (3M4NP) Solutions after Different Oxidation Treatments This interactive table summarizes findings from Ames assays on 3M4NP solutions.

| Oxidation Process | Mutagenicity Induced | Suspected Mutagenic Products Identified |

|---|---|---|

| Ozonation (O₃) | No | None |

| Ozonation followed by Chlorination (O₃/Cl) | Yes | Unidentified Candidates |

| Advanced Oxidation Process (AOP: UV/H₂O₂) | Yes | This compound , 2-[(E)-[(2,5-dihydroxyphenyl)methylidene]amino]-5-dihydroxybenzaldehyde |

| AOP followed by Chlorination (AOP/Cl) | Yes | Unidentified Candidates |

Potential for Formation of Mutagenic Transformation Products

Research has shown that this compound can be formed from precursors like 3-methyl-4-nitrophenol (3M4NP) through environmental or engineered degradation processes. nih.govresearchgate.net The study that identified this compound as a potential mutagen did so by correlating the presence and concentration of various transformation products with the observed mutagenicity of the treated water samples. nih.gov Using liquid chromatography-mass spectrometry, researchers identified several peaks whose areas were positively correlated with mutagenic activity. nih.gov Further analysis using tandem mass spectrometry and four different quantitative structure-activity relationship (QSAR) models predicted that this compound was likely to be mutagenic, which was consistent with the Ames assay findings. nih.govresearchgate.net

Cellular and Molecular Mechanisms of Biological Activity

The biological activity of this compound is understood through its structural similarity to other nitrophenols, which are known to interact with various cellular and molecular pathways.

Interaction with Cellular Mechanisms upon Exposure

Upon exposure, nitrophenolic compounds can interact with various cellular components and mechanisms. The presence of the nitro group is a key factor in these interactions. For some related nitrophenols, a primary mechanism of action involves the reduction of the nitro group within the cell. This process can lead to the formation of reactive intermediates that can interfere with normal cellular functions. For its precursor, 3-methyl-4-nitrophenol, studies have shown it can inhibit cyclin D2, a protein crucial for cell cycle progression, and bind to liver cell enzymes, potentially leading to programmed cell death. biosynth.com

Induction of Oxidative Stress Pathways

A significant mechanism of toxicity for many nitrophenolic compounds is the induction of oxidative stress. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. While direct studies on this compound are limited, research on related compounds provides insight. For instance, some nitrophenols are known to cause oxidative damage to red blood cells. industrialchemicals.gov.au The cellular reduction of the nitro group is a key process that can generate ROS, leading to increased lipid peroxidation and the oxidation of proteins, which are markers of cellular damage. nih.gov

Influence on Enzyme Activity and Metabolic Pathways

Nitrophenolic compounds can influence the activity of various enzymes and metabolic pathways. The precursor, 3-methyl-4-nitrophenol, has been shown to inhibit the activity of cytochrome P450 and nitroreductase enzymes. biosynth.com In other research, specific enzymes have been identified that are capable of metabolizing nitrophenols. For example, the enzyme PNP 4-monooxygenase, found in Burkholderia sp. strain SJ98, catalyzes the initial step in the degradation of para-nitrophenol and its derivatives. nih.gov Another study demonstrated that a mutant of the enzyme CYP199A4 could efficiently oxidize 4-methoxynitrobenzene to 4-nitrophenol (B140041), highlighting how enzymatic systems can process these types of molecules. uq.edu.au These findings suggest that this compound could similarly be a substrate or inhibitor for various metabolic enzymes.

Table 2: Examples of Enzyme Interactions with Related Nitrophenolic Compounds This interactive table provides examples of how compounds structurally similar to this compound affect enzyme activity.

| Compound | Enzyme System | Observed Effect |

|---|---|---|

| 3-methyl-4-nitrophenol | Cytochrome P450, Nitroreductase | Inhibition of enzyme activity |

| 4-methoxynitrobenzene | CYP199A4 (mutant S244D) | Oxidative demethylation to 4-nitrophenol |

| para-nitrophenol | PNP 4-monooxygenase | Catalyzes monooxygenation (degradation) |

| 3-methyl-4-nitrophenol | PNP 4-monooxygenase | Catalyzes monooxygenation to methyl-1,4-benzoquinone |

Source: biosynth.comnih.govuq.edu.au

Biotransformation and Metabolic Fate in Biological Systems

While comprehensive metabolic studies specifically targeting this compound are not extensively documented, its biotransformation pathways can be largely inferred from research on structurally analogous nitrophenolic compounds. The metabolic fate of such xenobiotics in biological systems is primarily determined by a series of enzymatic reactions designed to increase their water solubility and facilitate their excretion. These processes are traditionally categorized into Phase I and Phase II metabolism, which occur predominantly in the liver.

The metabolism of nitrophenols, including this compound, involves both Phase I functionalization reactions and Phase II conjugation reactions. smolecule.comcdc.gov

Phase I Metabolism: This initial phase introduces or exposes functional groups on the parent molecule, slightly increasing its polarity. For this compound, key Phase I reactions are expected to be mediated by the cytochrome P450 (CYP) superfamily of enzymes and include:

Nitroreduction: The reduction of the nitro group (-NO₂) to an amino group (-NH₂) is a common pathway for nitrophenols, leading to the formation of aminophenol derivatives. cdc.govnih.gov

Oxidation (Hydroxylation): The aromatic ring can undergo hydroxylation, potentially forming catechol or hydroquinone (B1673460) derivatives, such as 4-nitrocatechol (B145892), which has been observed in the metabolism of 4-nitrophenol. cdc.gov

O-Demethylation: The methoxy (B1213986) group (-OCH₃) can be cleaved in a process known as O-dealkylation, yielding a hydroxyl group and formaldehyde. acs.org This would convert this compound into a dihydroxynitrobenzene derivative.

Phase II Metabolism: Following Phase I, the modified or parent compound undergoes conjugation, where an endogenous, water-soluble molecule is attached to it. This significantly increases the compound's hydrophilicity, preparing it for elimination via urine or bile. cdc.gov The principal Phase II reactions for phenolic compounds are glucuronidation and sulfation. smolecule.com

Conjugation is the primary metabolic route for rendering nitrophenols excretable. cdc.gov

Glucuronidation: This is a major detoxification pathway for a wide array of phenolic compounds. nih.gov The reaction involves the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from the high-energy cofactor UDP-glucuronic acid (UDPGA) to the phenolic hydroxyl group of this compound. nih.govhmdb.ca This results in the formation of a highly water-soluble glucuronide conjugate. cdc.gov

Sulfation: This is another critical conjugation reaction for phenols, catalyzed by sulfotransferase (SULT) enzymes. xenotech.com The process involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the substrate. xenotech.com For some phenolic compounds, sulfation can be a more efficient pathway than glucuronidation, especially at lower substrate concentrations. nih.gov

| Metabolic Phase | Reaction Type | Description | Key Enzymes | Expected Product Type from this compound |

|---|---|---|---|---|

| Phase I | Nitroreduction | Reduction of the nitro group to an amino group. cdc.gov | CYP450 Reductases | 3-Methoxy-4-aminophenol |

| Phase I | Oxidation | Addition of a hydroxyl group to the aromatic ring. cdc.gov | Cytochrome P450 | Nitrocatechol or Nitrohydroquinone derivatives |

| Phase I | O-Demethylation | Cleavage of the methoxy ether bond to form a hydroxyl group. acs.org | Cytochrome P450 | Dihydroxynitrobenzene |

| Phase II | Glucuronidation | Conjugation with glucuronic acid to increase water solubility. cdc.govhmdb.ca | UDP-glucuronosyltransferases (UGTs) | 3-Methoxy-4-nitrophenyl-glucuronide |

| Phase II | Sulfation | Conjugation with a sulfonate group to increase water solubility. cdc.govxenotech.com | Sulfotransferases (SULTs) | 3-Methoxy-4-nitrophenyl-sulfate |

The liver is the primary site for the metabolism of xenobiotics like this compound, containing high concentrations of the necessary enzymes.

Cytochrome P450 (CYP) Enzymes: These enzymes are central to Phase I metabolism. Specific isozymes are responsible for different reactions; for instance, CYP2E1 mediates the hydroxylation of 4-nitrophenol to 4-nitrocatechol, while CYP1A2 has been shown to O-demethylate the structurally similar 1-methoxy-4-nitrobenzene. cdc.govacs.org The activity of these enzymes can be influenced by other chemicals, potentially altering the metabolic rate and toxicological profile of the compound.

UDP-glucuronosyltransferases (UGTs): UGTs are a family of enzymes highly expressed in the liver that carry out glucuronidation. nih.gov Isozymes such as UGT2B4 and UGT2B15 are known to be active on a variety of phenolic substrates. hmdb.ca

Sulfotransferases (SULTs): These cytosolic enzymes are also abundant in the liver and are responsible for sulfation reactions. xenotech.com The interplay between UGTs and SULTs often determines the primary conjugation pathway for a given phenolic compound. nih.gov

| Enzyme Family | Specific Isozyme Example | Metabolic Role | Reference |

|---|---|---|---|

| Cytochrome P450 | CYP2E1 | Phase I: Oxidation (Hydroxylation) of 4-nitrophenol. | cdc.gov |

| Cytochrome P450 | CYP1A2 | Phase I: O-demethylation of a methoxy-nitrobenzene compound. | acs.org |

| UDP-glucuronosyltransferase | UGT2B4, UGT2B15 | Phase II: Glucuronidation of phenolic compounds. | hmdb.ca |

| Sulfotransferase | Not specified | Phase II: Sulfation of phenolic compounds. | xenotech.comnih.gov |

Toxicological Assessment of Degradation By-products

The by-products of metabolism are not always benign. The biotransformation of this compound can potentially generate metabolites with their own toxicological profiles.

Aminophenol Derivatives: The reduction of the nitro group yields aminophenols. cdc.gov Some aminophenol compounds are known to be nephrotoxic and can induce methemoglobinemia.

Catechol and Quinone Derivatives: Phase I oxidation can produce catechol metabolites, such as 4-nitrocatechol. cdc.gov These catechols can be further oxidized to form highly reactive ortho-quinones. These quinones are electrophilic and can form adducts with cellular macromolecules like DNA and proteins, leading to oxidative stress and cytotoxicity.

Regenerated Nitrophenols: In some metabolic pathways of larger molecules, toxic nitrophenols are the degradation products. For example, the insecticide fenitrothion degrades into 3-methyl-4-nitrophenol, a compound noted for its potential genotoxicity and carcinogenicity. researchgate.netphmethods.net Similarly, the compound 3-methoxy-4-nitroaniline (B176388) is metabolized to 4-nitrophenol, which has been associated with hepatotoxicity. This highlights that metabolic by-products can retain or even increase toxicity.

Comparative Toxicological Analysis with Structurally Related Nitrophenols

The toxicity of this compound can be contextualized by comparing it with structurally similar compounds.

Comparison with Non-Nitro Analogue: The critical role of the nitro group in determining toxicity is evident when comparing nitrophenols to their non-nitrated counterparts. A study on 4-nitroguaiacol (2-methoxy-4-nitrophenol), an isomer of this compound, and its non-nitro analogue guaiacol (B22219) (2-methoxyphenol) was conducted on plants. nih.govresearchgate.net The results clearly showed that 4-nitroguaiacol was significantly more toxic, causing greater reductions in plant growth, biomass, and photosynthetic efficiency. nih.govresearchgate.net This demonstrates that the presence of the electron-withdrawing nitro group substantially increases the compound's toxicity. jst.go.jp

Comparison Among Nitrophenol Isomers: The relative positions of the functional groups on the benzene (B151609) ring also influence the compound's properties and toxicity. The electronic distribution across the molecule, which affects its reactivity and interaction with biological targets, is altered by the positioning of the methoxy and nitro groups. Nitrophenols, in general, are considered bioreactive molecules, and their toxicity is often linked to their hydrophobicity and electronic characteristics. jst.go.jp

| Compound | Structural Difference | Key Toxicological Finding | Reference |

|---|---|---|---|

| 4-Nitroguaiacol (2-Methoxy-4-nitrophenol) | Isomer of this compound | Significantly more toxic to maize and sunflower than its non-nitro analogue. | nih.govresearchgate.net |

| Guaiacol (2-Methoxyphenol) | Lacks the nitro group | Exhibited lower toxicity compared to its nitrated form, 4-nitroguaiacol. | nih.govresearchgate.net |

| 3-Methyl-4-nitrophenol | Methyl group instead of methoxy group | Considered a potential risk due to genotoxicity and carcinogenicity. | phmethods.net |

| 4-Nitrophenol | Lacks the methoxy group | Metabolite of other compounds; associated with hepatotoxicity. |

Environmental Fate, Occurrence, and Remediation Strategies

Environmental Occurrence and Distribution

3-Methoxy-4-nitrophenol has been identified as a constituent of ambient atmospheric aerosols. A study conducted in an urban background environment in Ljubljana, Slovenia, reported the detection of this compound (3MeO4NP) as one of five novel nitroaromatic compounds (NACs) found in aerosol samples. nih.gov This research highlights its presence in particulate matter, contributing to the complex chemical composition of atmospheric aerosols. nih.gov

The total concentration of all twenty nitroaromatic compounds measured in the study varied seasonally, with significantly higher levels observed during colder months. nih.gov These findings underscore the atmospheric presence of this compound as part of the broader group of nitroaromatic pollutants. nih.govacs.orgresearchgate.netcolab.wsresearchgate.net

Table 1: Seasonal Average Concentrations of Total Nitroaromatic Compounds (NACs) in PM₁₅.₆ Aerosols in Ljubljana, Slovenia This table provides context for the environmental levels of the class of compounds to which this compound belongs, as reported in the study that first identified it in aerosols.

| Season | Average Total NAC Concentration (ng m⁻³) |

|---|---|

| Winter | 109 |

| Summer | 0.51 |

Data sourced from Chemosphere, 2022. nih.gov

This compound has been identified as a transformation or degradation product originating from several precursor compounds in various aqueous systems, particularly during chemical oxidation processes. nih.govnih.gov

In studies of the herbicide chlomethoxynil in flooded soil, this compound was identified as a degradation product. tandfonline.com This finding contrasts with an earlier study which had reported that the expected this compound was not detected under similar conditions. wikimedia.org

The compound is also formed during advanced oxidation processes used for wastewater treatment. It was identified as a degradation product of 3,3'-dimethoxybenzidine (B85612) (DMB) in simulated textile dyeing sludge treated with a combined ultrasound-Mn(VII) process. nih.govebi.ac.uk Similarly, it was detected as a potential mutagenic transformation product when solutions of the related compound, 3-methyl-4-nitrophenol (B363926), were subjected to an advanced oxidation process involving UV light and hydrogen peroxide (UV/H₂O₂). nih.govscience.gov Furthermore, it has been observed as a main product resulting from the aqueous photolysis of 3-Carboxymethyl-4-nitrophenol.

Table 2: Formation of this compound as a Degradation Product

| Precursor Compound | Environmental or Treatment Context | Source(s) |

|---|---|---|

| Chlomethoxynil | Flooded Soil | tandfonline.com |

| 3,3'-dimethoxybenzidine | Advanced Oxidation in Textile Sludge | nih.govebi.ac.uk |

| 3-Methyl-4-nitrophenol | Advanced Oxidation Process (UV/H₂O₂) | nih.govscience.gov |

Environmental Transformation and Degradation Pathways

Based on a review of scientific literature, there is currently no specific information available detailing the microbial degradation or bioremediation potential for the compound this compound.

No specific microbial strains have been identified in the researched literature that are capable of degrading this compound.

There is no information available in the researched literature regarding the specific biochemical pathways involved in the microbial catabolism of this compound.

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation / Other Name |

|---|---|

| 2,4-dichlorophenol | - |

| 3,3'-dimethoxybenzidine | DMB |

| 3-Carboxymethyl-4-nitrophenol | - |

| 3-ethyl-5-nitrocatechol | 3Et5NC |

| 3-hydroxy-4-nitrobenzoic acid | 3H4NBA |

| This compound | 3MeO4NP |

| 3-methoxy-5-nitrocatechol | 3MeO5NC |

| 3-methyl-4-nitrophenol | 3M4NP |

| 4-ethyl-5-nitrocatechol | 4Et5NC |

| 4-nitrocatechol (B145892) | 4NC |

| 4-nitrosyringol | - |

| Benzoic acid | - |

| Chlomethoxynil | 2,4-dichlorophenyl-3'-methoxy-4'-nitrophenyl ether |

| Guaiacol (B22219) | 2-methoxyphenol |

| m-anisic acid | 3-methoxybenzoic acid |

| Vanillyl alcohol | - |

Microbial Degradation and Bioremediation Potential

Enzymatic Mechanisms in Biodegradation

Detailed enzymatic degradation pathways have been elucidated for 3-methyl-4-nitrophenol (3M4NP), a compound structurally analogous to this compound. Studies on bacterial strains such as Burkholderia sp. strain SJ98 and Pseudomonas sp. strain TSN1 have revealed a sophisticated, inducible enzymatic system responsible for its catabolism. frontiersin.orgdaneshyari.com

In Burkholderia sp. strain SJ98, the degradation is initiated by a monooxygenase enzyme. frontiersin.orgnih.gov The pnpABA1CDEF gene cluster, also responsible for the catabolism of para-nitrophenol (PNP) and 2-chloro-4-nitrophenol (B164951) (2C4NP), is induced in the presence of 3M4NP. frontiersin.orgnih.gov The process begins with the enzyme PNP 4-monooxygenase (PnpA), which catalyzes the monooxygenation of 3M4NP, leading to the formation of methyl-1,4-benzoquinone (MBQ) and the release of a nitrite (B80452) ion. frontiersin.orgnih.gov This initial step is essential for the entire degradation cascade. nih.gov

Following this, a 1,4-benzoquinone (B44022) reductase, PnpB, catalyzes the reduction of MBQ to methylhydroquinone (B43894) (MHQ). frontiersin.orgnih.gov Subsequent enzymes in the pathway, including PnpCD, PnpE, and PnpF, are involved in the lower pathway, processing MHQ before the aromatic ring is cleaved. frontiersin.orgnih.gov Research on Pseudomonas sp. strain TSN1 has identified a similar pathway involving MBQ, MHQ, and 2-hydroxy-5-methyl-1,4-benzoquinone (2H5MBQ) as key intermediates. daneshyari.com

Table 1: Key Enzymes and Intermediates in the Biodegradation of 3-Methyl-4-nitrophenol by Burkholderia sp. strain SJ98

| Enzyme/Gene Product | Function | Substrate | Product | Citation |

|---|---|---|---|---|

| PnpA | Monooxygenase | 3-Methyl-4-nitrophenol | Methyl-1,4-benzoquinone (MBQ) | frontiersin.org, nih.gov |

| PnpB | 1,4-Benzoquinone Reductase | Methyl-1,4-benzoquinone (MBQ) | Methylhydroquinone (MHQ) | frontiersin.org, nih.gov |

| PnpCD, PnpE, PnpF | Lower Pathway Enzymes | Methylhydroquinone (MHQ) | Ring Cleavage Products | frontiersin.org, nih.gov |

Abiotic Degradation Processes in Environmental Matrices

For other nitrophenols, hydrolysis can also contribute to degradation, although its rate is highly dependent on environmental conditions such as pH and temperature. The hydrolysis of the related compound 4-nitrophenol (B140041) has been studied in the context of its reduction by sodium borohydride (B1222165), where the hydrolysis of the reducing agent itself competes with the reduction of the nitrophenol. nih.govresearchgate.net However, under typical environmental conditions, microbial degradation is often a more dominant fate process than abiotic hydrolysis for many nitrophenols.

Advanced Remediation Technologies for Environmental Decontamination

For recalcitrant organic pollutants like nitrophenols that may resist conventional treatment, advanced remediation technologies offer effective solutions for decontamination. researchgate.net These technologies are designed to transform toxic, persistent compounds into less harmful substances. Among the most promising approaches are Advanced Oxidation Processes (AOPs), which are particularly effective for treating wastewater containing nitrophenolic compounds. researchgate.netresearchgate.net Other methods investigated for nitrophenol removal include adsorption and specialized filtration techniques like nanofiltration. nih.govresearchgate.net

Application of Advanced Oxidation Processes for Environmental Removal

Advanced Oxidation Processes (AOPs) utilize highly reactive oxygen species, primarily the hydroxyl radical (•OH), to non-selectively degrade organic contaminants. researchgate.net Various AOPs have been successfully applied to the degradation of nitrophenols like 4-nitrophenol (4-NP) and 4-chloro-2-nitrophenol (B165678) (4C-2-NP), demonstrating their potential applicability to this compound. researchgate.netnih.gov

Common AOPs include:

Fenton and Photo-Fenton Reactions: The Fenton process uses hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate hydroxyl radicals. nycu.edu.tw Studies on 4-NP show that the Fenton process can decompose over 99% of the compound within two hours. nycu.edu.tw While the parent compound is effectively removed, complete mineralization to carbon dioxide can be limited, with one study noting a maximum dissolved organic carbon (DOC) removal of 30.6%. nycu.edu.tw The reaction significantly increases the biodegradability of the wastewater. nycu.edu.tw The photo-Fenton process, which incorporates UV light, can further enhance degradation rates and achieve higher levels of mineralization. researchgate.net

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide with ultraviolet light to generate hydroxyl radicals. It is an effective method for degrading substituted nitrophenols. nih.gov

Photocatalysis (e.g., UV/TiO₂): Heterogeneous photocatalysis, often using titanium dioxide (TiO₂) as a catalyst, uses UV light to create electron-hole pairs that generate reactive oxygen species. This method has proven effective for nitrophenol degradation. nih.govrsc.org A study on 4-chloro-2-nitrophenol found UV/TiO₂ to be a highly efficient degradation method. nih.gov

A comparative study on the degradation of 4-chloro-2-nitrophenol evaluated several AOPs, establishing a clear hierarchy of effectiveness.

Table 2: Comparative Efficiency of Advanced Oxidation Processes for 4-Chloro-2-nitrophenol Degradation

| Rank | Advanced Oxidation Process | Description | Citation |

|---|---|---|---|

| 1 | UV/Fenton | Fenton's reagent combined with UV light. | nih.gov |

| 2 | UV/TiO₂ | Heterogeneous photocatalysis with titanium dioxide. | nih.gov |

| 3 | UV/H₂O₂ | UV photolysis of hydrogen peroxide. | nih.gov |

| 4 | Fenton | Fenton's reagent (Fe²⁺ + H₂O₂). | nih.gov |

| 5 | H₂O₂ | Hydrogen peroxide alone. | nih.gov |

| 6 | UV | UV photolysis alone. | nih.gov |

The UV/Fenton process was identified as the most effective for the partial mineralization of 4C-2-NP. nih.gov These findings underscore the robustness of AOPs for the remediation of various substituted nitrophenols and suggest they would be a potent technology for the decontamination of this compound. researchgate.netnih.gov

Advanced Spectroscopic and Analytical Methodologies

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental tool for isolating 3-Methoxy-4-nitrophenol from other substances. The choice between liquid and gas chromatography typically depends on the compound's volatility and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of nitrophenolic compounds. Reversed-phase (RP) HPLC is the most common mode employed for separating moderately polar compounds like this compound.

Method development for nitrophenols generally involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve baseline separation with good peak shape and sensitivity. chromatographyonline.comresearchgate.net C18 columns are frequently used as the stationary phase due to their hydrophobic nature, which provides effective retention for aromatic compounds. nih.gov

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com The ratio of organic to aqueous phase is adjusted to control the retention time of the analyte. researchgate.net Isocratic elution (constant mobile phase composition) is often sufficient for simple mixtures, while gradient elution (variable mobile phase composition) is employed for more complex samples containing compounds with a wide range of polarities. researchgate.netnih.gov UV-Vis detection is commonly used, with the wavelength set to the absorbance maximum of the nitrophenol to ensure high sensitivity. chromatographyonline.comnih.gov

While specific validated methods for this compound are not extensively detailed in the literature, a method developed for the closely related compound, 3-methyl-4-nitrophenol (B363926), provides a relevant example of typical HPLC conditions.

Table 1: Example HPLC Conditions for Analysis of a 3-Substituted-4-nitrophenol Analog

| Parameter | Condition |

| Analyte | 3-methyl-4-nitrophenol |

| Column | Kromasil 100-5 C18 (15 cm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Retention Time | 2.81 minutes |

This table is based on a method developed for 3-methyl-4-nitrophenol and serves as an illustrative example.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. However, the direct analysis of polar compounds like nitrophenols can be challenging due to their low volatility and tendency to interact with active sites in the GC system, leading to poor peak shape and reduced sensitivity. researchgate.netresearchgate.net

To overcome these issues, a derivatization step is typically required prior to GC-MS analysis. researchgate.netnih.govmdpi.com This process converts the polar phenolic hydroxyl group into a less polar, more volatile derivative. jfda-online.com Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach to form trimethylsilyl (B98337) (TMS) ethers, which exhibit improved chromatographic behavior. researchgate.netdphen1.com Another technique is methylation, for example, using (trimethylsilyl)diazomethane, which has been shown to significantly improve peak sharpness and lower detection limits for nitrophenols. nih.gov

Once separated by the GC column, the analyte enters the mass spectrometer, which acts as a highly specific detector. The molecule is ionized, typically by electron impact (EI), causing it to fragment into a unique pattern of ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for confident identification of the compound. libretexts.org For quantification, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific fragment ions characteristic of the target analyte are monitored, providing enhanced sensitivity and selectivity. researchgate.net

For the detection of this compound at very low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for trace analysis in complex matrices like environmental or biological samples. nih.govnih.gov

The compound is first separated on an HPLC column, similar to the methods described previously. The eluent from the column is then directed into the mass spectrometer's ion source, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). shimadzu.com

In the tandem mass spectrometer (e.g., a triple quadrupole), a specific ion corresponding to the protonated or deprotonated this compound molecule (the precursor ion) is selected. This precursor ion is then fragmented, and a specific, characteristic fragment ion (the product ion) is monitored. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly selective and significantly reduces background noise, enabling quantification at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. shimadzu.comresearchgate.netresearchgate.net

Electrochemical Sensing and Detection Methodologies

Electrochemical methods offer a rapid, cost-effective, and highly sensitive alternative for the detection of nitrophenolic compounds. acs.orgmdpi.com These techniques are based on the electrochemical reduction of the nitro group (-NO₂) on the surface of a modified electrode. nih.goviapchem.org

The core of this methodology is a chemically modified electrode, often a glassy carbon electrode (GCE), whose surface is coated with nanomaterials to enhance its electrocatalytic activity and sensitivity towards the target analyte. nih.govrsc.org Various materials, including metal-organic frameworks (MOFs), metal oxides, and carbon-based nanocomposites, have been used to fabricate these sensors. acs.orgnih.gov

The detection is typically performed using voltammetric techniques such as Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV). iapchem.orgresearchgate.net In these methods, the potential applied to the electrode is scanned, and the resulting current is measured. When the potential reaches the reduction potential of the nitro group in this compound, a current peak is observed. The height of this peak is directly proportional to the concentration of the compound in the sample. researchgate.net DPV is often preferred for quantitative analysis due to its higher sensitivity and better resolution. mdpi.com

Table 2: Performance of Various Modified Electrodes for Electrochemical Detection of Nitrophenols

| Electrode Modification | Analyte | Technique | Linear Range (μM) | Detection Limit (LOD) (μM) |

| Cr-MOF/GCE nih.gov | p-Nitrophenol | DPV | 2–500 | 0.7 |

| Pt NPs/PPy-CB@ZnO/GCE mdpi.com | 4-Nitrophenol (B140041) | DPV | 1.5–40.5 | 1.25 |

| SrTiO₃/Ag/rGO/SPCE acs.org | 4-Nitrophenol | LSV | 0.1–1000 | 0.03 |

| ZnO/RuO₂ NPs/GCE rsc.org | 2-Nitrophenol | Amperometry | 0.08–0.8 | 0.000052 |

This table presents data for various nitrophenol isomers as models for the electrochemical detection principle applicable to this compound.

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy is an indispensable tool for elucidating the molecular structure of compounds by probing the vibrations of their chemical bonds. Each functional group within a molecule vibrates at a characteristic frequency, and a spectrum of these vibrations provides a unique structural fingerprint.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. This absorption corresponds to the excitation of specific vibrational modes within the molecule. upi.edu For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups.

Detailed vibrational analyses, often supported by computational methods like Density Functional Theory (DFT), have been performed on related nitrophenol derivatives, providing a strong basis for interpreting the spectrum of this compound. tandfonline.comtandfonline.comresearchgate.net The principal vibrational modes can be assigned to the stretching and bending of specific bonds.

Key expected vibrational frequencies include:

O-H Stretching: A broad band, typically in the 3200-3600 cm⁻¹ region, characteristic of the phenolic hydroxyl group. upi.edu

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy (B1213986) (-OCH₃) group are found just below 3000 cm⁻¹.

NO₂ Stretching: The nitro group exhibits two distinct and strong stretching vibrations: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1400-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the phenol (B47542) and the methoxy group would appear in the 1000-1300 cm⁻¹ range.

Table 3: Expected Characteristic FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| O-H Stretch | Phenol (-OH) | 3200 - 3600 |

| C-H Stretch (Aromatic) | Benzene (B151609) Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Methoxy (-OCH₃) | 2850 - 3000 |

| NO₂ Asymmetric Stretch | Nitro (-NO₂) | 1500 - 1560 |

| C=C Stretch | Aromatic Ring | 1400 - 1600 |

| NO₂ Symmetric Stretch | Nitro (-NO₂) | 1300 - 1370 |

| C-O Stretch | Phenol, Methoxy | 1000 - 1300 |

These ranges are based on general principles of IR spectroscopy and data from analogous compounds. upi.edutandfonline.com

Raman Spectroscopy

Raman spectroscopy provides valuable insights into the vibrational modes of this compound, offering a characteristic fingerprint of the molecule. While specific experimental spectra for this compound are not widely published, a detailed analysis can be inferred from studies on structurally analogous compounds, such as 3-methyl-4-nitrophenol. researchgate.net The vibrational modes are dominated by contributions from the nitro group (NO₂), the methoxy group (O-CH₃), the hydroxyl group (O-H), and the benzene ring itself.

Key characteristic Raman peaks for nitrophenol derivatives are well-documented. spectroscopyonline.com The nitro group typically exhibits a strong, symmetric stretching vibration around 1333-1343 cm⁻¹ and an asymmetric stretching vibration at a higher wavenumber. spectroscopyonline.comresearchgate.net Bending modes for the NO₂ group are also observable at lower frequencies.

Interactive Table: Predicted Raman Spectral Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| NO₂ Symmetric Stretch | Nitro | ~1340 | Strong intensity, characteristic of the nitro group. |

| Ring Stretch | Aromatic C=C | ~1595 | Stretching vibration of the phenyl ring. |

| Ring Stretch | Aromatic C=C | ~1450 | Stretching vibration of the phenyl ring. |

| C-H In-plane Bend | Aromatic C-H | ~1290 | Bending vibration of hydrogen on the ring. |

| C-O Stretch | Methoxy/Phenol | ~1250 | Stretching of the C-O bonds. |

| C-H Out-of-plane Bend | Aromatic C-H | ~870 | Out-of-plane bending of hydrogen on the ring. |

| NO₂ Bending | Nitro | ~860 | Bending (scissoring) vibration of the nitro group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Characterization

The structure contains three distinct aromatic protons, a methoxy group, and a hydroxyl proton. The electron-withdrawing nature of the nitro group and the electron-donating nature of the methoxy and hydroxyl groups significantly influence the electronic environment and, consequently, the chemical shifts of the aromatic protons and carbons.

¹H NMR Spectrum Prediction: The three aromatic protons are expected to appear as distinct signals in the aromatic region of the spectrum. The proton at C2 will be deshielded by the adjacent nitro group. The proton at C5 will be influenced by both the ortho-nitro group and the para-methoxy group. The proton at C6 will be shielded by the ortho-hydroxyl and meta-methoxy groups. The methoxy group protons will appear as a sharp singlet further upfield. The phenolic hydroxyl proton signal is typically broad and its position can vary depending on solvent and concentration.

¹³C NMR Spectrum Prediction: The molecule has seven unique carbon atoms. The carbons directly attached to the electronegative oxygen and nitrogen atoms (C1, C3, C4) will be significantly deshielded and appear at lower fields. udel.edu The chemical shifts of the other ring carbons are modulated by the combined electronic effects of the three substituents. The methoxy carbon will have a characteristic shift around 56 ppm. researchgate.net

Interactive Table: Predicted ¹H NMR Data for this compound

| Proton | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | C2 | ~7.8 - 8.0 | Doublet (d) | J(H2-H6) ≈ 2.5 Hz (meta) |

| H-5 | C5 | ~7.2 - 7.4 | Doublet of doublets (dd) | J(H5-H6) ≈ 9.0 Hz (ortho), J(H5-H2) ≈ 0.5 Hz (para - often not resolved) |

| H-6 | C6 | ~7.0 - 7.2 | Doublet of doublets (dd) | J(H6-H5) ≈ 9.0 Hz (ortho), J(H6-H2) ≈ 2.5 Hz (meta) |

| -OCH₃ | C3 | ~3.9 - 4.0 | Singlet (s) | N/A |

| -OH | C1 | Variable | Broad singlet (br s) | N/A |

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon | Position | Predicted Chemical Shift (δ, ppm) |

| C1 | -OH | ~150 - 155 |

| C2 | -CH | ~115 - 120 |

| C3 | -OCH₃ | ~145 - 150 |

| C4 | -NO₂ | ~138 - 142 |

| C5 | -CH | ~125 - 130 |

| C6 | -CH | ~110 - 115 |

| -OCH₃ | Methoxy | ~56 - 58 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions. However, a review of prominent crystallographic databases, including the Cambridge Structural Database (CSD), indicates that as of late 2025, a crystal structure for this compound has not been reported or deposited. Therefore, experimental data regarding its unit cell parameters, space group, and detailed solid-state conformation are not available in the public domain.

Integrated Analytical Approaches for Complex Sample Matrices

The detection and quantification of this compound in complex environmental or biological samples necessitate integrated analytical approaches that combine robust sample preparation, high-resolution separation, and sensitive detection. nih.gov Due to its polarity and potential presence at trace levels, direct analysis is often challenging, making hyphenated chromatographic techniques the methods of choice. dntb.gov.ua

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a premier technique for analyzing nitrophenols in aqueous and solid matrices. shimadzu.comnih.gov The methodology typically involves:

Sample Preparation: For water samples, preconcentration using solid-phase extraction (SPE) may be employed. For soil or particulate matter, solvent extraction followed by a clean-up step is common.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is used to separate this compound from other matrix components and isomeric compounds.

Detection: Tandem mass spectrometry, often using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, provides high selectivity and sensitivity. shimadzu.comnih.gov Analysis in Multiple Reaction Monitoring (MRM) mode allows for the specific detection of the parent ion and its characteristic fragment ions, minimizing interferences and achieving low limits of detection. shimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool, particularly for volatile and semi-volatile compounds. nih.govresearchgate.net However, the analysis of polar compounds like nitrophenols often requires a derivatization step to increase their volatility and improve chromatographic performance. researchgate.net

Derivatization: The phenolic hydroxyl group is typically converted to a less polar ether or ester, for example, through silylation or acetylation.

Separation and Detection: The derivatized analyte is then separated on a GC column and detected by a mass spectrometer, which provides definitive identification based on the mass spectrum. rjptonline.org

These integrated approaches, combining selective extraction, efficient chromatographic separation, and specific mass spectrometric detection, are essential for the reliable identification and quantification of this compound in challenging sample matrices. thermofisher.com

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of molecules. hakon-art.commdpi.com For 3-Methoxy-4-nitrophenol, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine its ground state electronic structure, total energy, and electron density distribution. nih.govekb.eg

Quantum Chemical Studies on Molecular Properties

Quantum chemical studies encompass a range of methods, including DFT, to elucidate various molecular properties of this compound. These studies can predict optimized molecular geometries, including bond lengths and angles, which can be compared with experimental data from techniques like X-ray crystallography. nih.gov